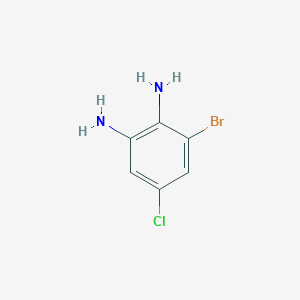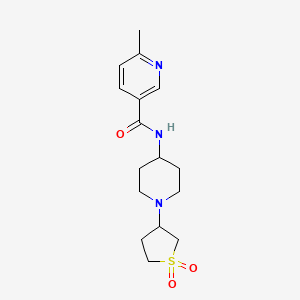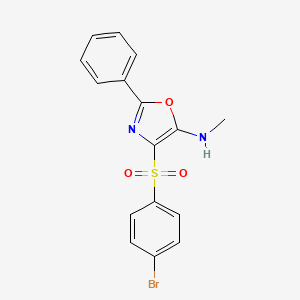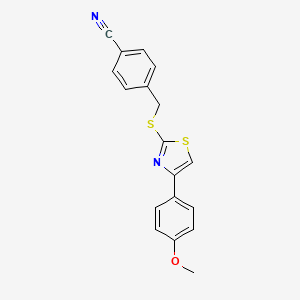![molecular formula C14H9ClF2N4O2S B2497422 5-[2-cloro-4-(metilsulfonil)fenil]-1-(3,4-difluorofenil)-1H-1,2,3,4-tetrazol CAS No. 400089-25-0](/img/structure/B2497422.png)
5-[2-cloro-4-(metilsulfonil)fenil]-1-(3,4-difluorofenil)-1H-1,2,3,4-tetrazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(3,4-difluorophenyl)-1H-1,2,3,4-tetraazole is a chemical compound recognized for its distinctive structure and potential applications in various scientific fields. The compound is particularly noted for its aromatic components and the presence of multiple substituents, which can lead to diverse chemical properties and reactivity.
Aplicaciones Científicas De Investigación
This compound finds application across multiple scientific domains:
Chemistry: : It is utilized in the synthesis of complex organic molecules and serves as an intermediate in various chemical reactions.
Biology: : Its derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Research investigates its application in drug development, particularly in targeting specific molecular pathways.
Industry: : Used in the production of polymers, agrochemicals, and specialty chemicals due to its robust reactivity profile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(3,4-difluorophenyl)-1H-1,2,3,4-tetraazole involves multi-step reactions typically starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between azides and nitriles. The reaction is usually conducted under conditions involving suitable solvents such as dimethylformamide (DMF) or dichloromethane (DCM), and catalysts like copper salts to facilitate the formation of the tetrazole ring.
Industrial Production Methods
For large-scale production, optimized procedures involving continuous flow reactors and the use of robust catalysts can be employed to ensure high yields and efficiency. Process parameters such as temperature, pressure, and reaction time are meticulously controlled to achieve desired product quality and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(3,4-difluorophenyl)-1H-1,2,3,4-tetraazole can undergo a variety of chemical reactions:
Oxidation: : Typically involves the use of oxidizing agents like hydrogen peroxide or peracids, resulting in the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride (LAH), leading to the formation of corresponding amines or alcohols.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at the aromatic ring positions, often facilitated by reagents like halogens, Grignard reagents, or organolithium compounds.
Common Reagents and Conditions
The reactions often utilize solvents like acetonitrile, methanol, and ethanol. Catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions or Lewis acids for electrophilic substitution are commonly used. Conditions such as controlled temperature (ranging from -78°C to 150°C) and inert atmospheres are crucial.
Major Products Formed
Major products from these reactions can include various substituted derivatives, sulfonic acid derivatives, and dehalogenated compounds, each with distinct chemical and physical properties.
Mecanismo De Acción
The compound exerts its effects through interactions at the molecular level, involving specific binding to target proteins or enzymes. The mechanism often includes:
Molecular Targets: : Interaction with enzymes involved in metabolic pathways, leading to inhibition or activation of specific biochemical processes.
Pathways Involved: : Modulation of signaling pathways like kinase signaling or receptor-mediated pathways, which can lead to varied biological effects.
Comparación Con Compuestos Similares
Compared to other compounds with similar structures, 5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(3,4-difluorophenyl)-1H-1,2,3,4-tetraazole stands out due to its unique combination of substituents:
Unique Aspects: : The presence of chloro, methylsulfonyl, and difluorophenyl groups contributes to distinctive chemical and physical properties, differentiating it from compounds like 5-(2-chlorophenyl)-1-(3,4-difluorophenyl)-tetrazole or 5-(4-methylsulfonylphenyl)-1-(3,4-difluorophenyl)-tetrazole.
List of Similar Compounds
5-(2-chlorophenyl)-1-(3,4-difluorophenyl)-1H-tetrazole
5-(4-methylsulfonylphenyl)-1-(3,4-difluorophenyl)-1H-tetrazole
5-(2,4-difluorophenyl)-1H-tetrazole
This article comprehensively covers the fundamental aspects and applications of 5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(3,4-difluorophenyl)-1H-1,2,3,4-tetraazole, demonstrating its significance in various scientific and industrial fields.
Propiedades
IUPAC Name |
5-(2-chloro-4-methylsulfonylphenyl)-1-(3,4-difluorophenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF2N4O2S/c1-24(22,23)9-3-4-10(11(15)7-9)14-18-19-20-21(14)8-2-5-12(16)13(17)6-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCVABVRFCQQMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C2=NN=NN2C3=CC(=C(C=C3)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2497343.png)

![1-[(4-methylphenyl)methyl]-N-{3-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2497350.png)
![ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2497353.png)

![ethyl 5-[(propan-2-yl)amino]-3-(thiophen-2-yl)-1,2,4-triazine-6-carboxylate](/img/structure/B2497355.png)





![4-({2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2497361.png)
